REACTION_CXSMILES
|
ClC(OC(Cl)C)=O.C([N:15]1[CH2:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[CH:24]=[CH2:25])[CH2:16]1)C1C=CC=CC=1>ClCCCl>[CH:24]([C:21]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:22]=1[CH2:23][NH:15][CH2:16]2)=[CH2:25]
|
Name
|
|
Quantity
|
7.51 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
58 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)C=C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
was recooled to RT
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
MeOH (200 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation
|
Type
|
ADDITION
|
Details
|
Water (200 mL) was added
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with EtOAc (2×250 mL)
|
Type
|
EXTRACTION
|
Details
|
then extracted with DCM (4×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica (DCM/MeOH/NH4OH 97/3/0.3 to 95/5/0.5)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=C2CNCC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |